Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate
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Overview
Description
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a complex organic compound with the molecular formula C24H21NO4. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 7-methylpyrrolo[1,2-a]quinoline-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methoxy-1-(4-methoxybenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Ethyl 1-(3-methoxybenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Ethyl 7-methyl-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
Uniqueness
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl and methyl groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
CAS No. |
302913-66-2 |
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Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C24H21NO4/c1-4-29-24(27)19-14-22(23(26)16-6-9-18(28-3)10-7-16)25-20-11-5-15(2)13-17(20)8-12-21(19)25/h5-14H,4H2,1-3H3 |
InChI Key |
UVKHAKIUGKSXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)OC)C=CC(=C3)C |
Origin of Product |
United States |
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